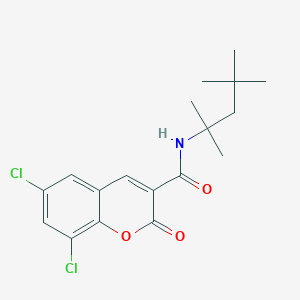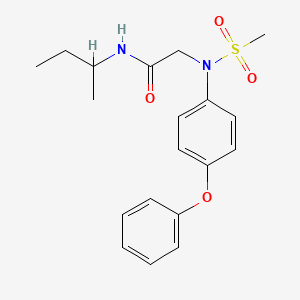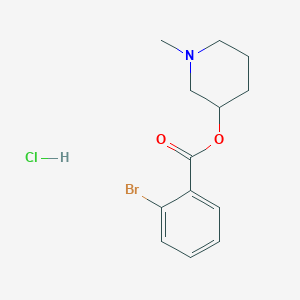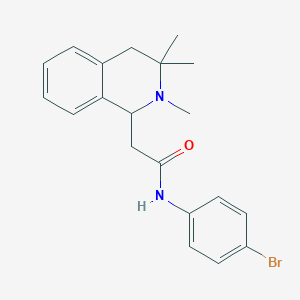![molecular formula C18H19N3O4S B4929842 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4929842.png)
4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that is widely used in scientific research. It is a thioamide derivative that has been studied extensively for its potential application in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is its high purity and yield. This makes it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One area of research could be to investigate its potential use as a treatment for other inflammatory diseases, such as rheumatoid arthritis. Another area of research could be to explore its potential use as a pesticide for crop protection. Finally, further studies could be conducted to investigate its potential use as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a promising compound that has been studied extensively for its potential application in various fields. Its high purity and yield make it an ideal compound for use in lab experiments, and its low toxicity profile makes it a promising candidate for further research. With further research, this compound has the potential to be used in many different applications, from medicine to agriculture to material science.
Métodos De Síntesis
The synthesis of 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction between 4-butoxybenzoyl chloride and 3-nitroaniline in the presence of a base and a thiol compound. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis method is high, and the purity of the final product is excellent.
Aplicaciones Científicas De Investigación
4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been studied extensively for its potential application in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its use as a corrosion inhibitor.
Propiedades
IUPAC Name |
4-butoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-2-3-11-25-16-9-7-13(8-10-16)17(22)20-18(26)19-14-5-4-6-15(12-14)21(23)24/h4-10,12H,2-3,11H2,1H3,(H2,19,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXNEGIWJEGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4929799.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![N,N-diethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4929831.png)
![2-amino-4'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4929835.png)


